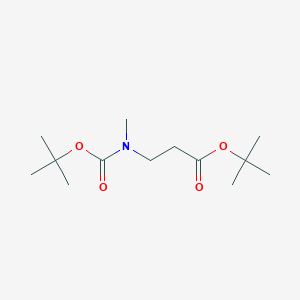

tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

Description

Properties

IUPAC Name |

tert-butyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-9-14(7)11(16)18-13(4,5)6/h8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWTXNHVVFTRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₉H₁₇NO₄

- Molecular Weight : 203.24 g/mol

- CAS Number : 124072-61-3

- Melting Point : 59–62 °C

- Boiling Point : Not available

- Storage Temperature : Ambient

Organic Synthesis

tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is primarily used as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely utilized to protect amines during chemical reactions, allowing for selective reactions without interfering with other functional groups.

Peptide Synthesis

In peptide synthesis, the Boc group can be easily removed under acidic conditions, facilitating the formation of peptide bonds. This application is crucial in the synthesis of complex peptides and proteins.

| Reaction Type | Description |

|---|---|

| Deprotection | Removal of Boc group using TFA (trifluoroacetic acid) |

| Coupling | Formation of peptide bonds between amino acids |

Medicinal Chemistry

The compound has potential applications in drug design due to its structural features that can be modified to enhance bioactivity. Its derivatives are being explored for:

Anticancer Agents

Research indicates that compounds containing the Boc group can exhibit anticancer properties by modulating biological pathways involved in cell proliferation and apoptosis.

Neuroprotective Agents

Some derivatives of this compound have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.

Synthesis of Peptide Derivatives

A study demonstrated the successful synthesis of a peptide derivative using this compound as a key intermediate. The Boc protection allowed for selective coupling reactions that resulted in high yields of the desired peptide.

In another study, derivatives synthesized from this compound were evaluated for their biological activity against cancer cell lines. Results indicated that certain modifications enhanced cytotoxic effects, suggesting a pathway for developing new anticancer drugs.

Mechanism of Action

The compound exerts its effects through the Boc protecting group , which stabilizes the amino group during chemical reactions. The Boc group is removed under acidic conditions, allowing for further functionalization of the amino group. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and other biomolecules to achieve its desired effects.

Comparison with Similar Compounds

tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate (3p)

- Key Differences: Replaces the Boc-methylamino group with a benzyloxycarbonyl (Cbz)-protected amine.

- Synthetic Utility: The Cbz group is cleaved via hydrogenolysis, offering orthogonal deprotection compared to the acid-labile Boc group. Lower yield (14%) in synthesis compared to standard Boc-protected analogs due to steric hindrance from the dihydrobenzofuran moiety .

- Spectroscopic Data :

(S)-tert-Butyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate

- Key Differences: Features a Cbz-protected amine instead of Boc-methylamino. Chiral (S)-configuration at the α-carbon, critical for enantioselective synthesis.

- Applications :

Substituent and Backbone Modifications

tert-Butyl (3R)-3-amino-3-phenylpropanoate

- Key Differences :

- Lacks Boc protection on the amine, rendering it reactive under basic conditions.

- (R)-configuration and phenyl substituent enhance π-π interactions in catalytic systems.

- Stability :

Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoate

- Key Differences: Replaces the methylamino group with a pyridinyl moiety, introducing basicity and coordination capacity. Methyl ester (vs. tert-butyl) increases electrophilicity at the carbonyl carbon.

- Applications :

Key Research Findings

- Stability : Boc-protected amines (as in the target compound) exhibit superior stability under basic conditions compared to Cbz or unprotected amines, enabling their use in Grignard or alkylation reactions .

- Stereochemical Impact: Chiral analogs like (S)-tert-Butyl 3-amino-2-(Cbz-amino)propanoate show >95% enantiomeric excess in asymmetric syntheses, highlighting the role of stereochemistry in reactivity .

- Synthetic Challenges : Bulky substituents (e.g., dihydrobenzofuran in 3p) reduce reaction yields due to steric effects, necessitating optimized conditions (e.g., elevated temperatures or polar solvents) .

Biological Activity

Overview

tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, commonly abbreviated as Boc-MA, is a compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to a methylamino propanoate structure. This compound is primarily used in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its biological activity is of considerable interest due to its potential applications in medicinal chemistry and biochemistry.

- IUPAC Name : this compound

- CAS Number : 654651-69-1

- Molecular Formula : C₁₃H₂₅N₃O₄

- Molecular Weight : 273.36 g/mol

Synthesis and Stability

The synthesis of Boc-MA typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The stability of the Boc group under various conditions allows for selective deprotection, making it a versatile intermediate in peptide synthesis and other organic transformations .

Boc-MA exhibits biological activity primarily through its role as an amino acid derivative. The presence of the Boc group allows for selective reactions that can modify its biological properties. This compound can participate in various biochemical pathways, including:

- Peptide Synthesis : As a building block for peptides, Boc-MA can facilitate the formation of amide bonds with other amino acids or peptides.

- Enzyme Inhibition : Preliminary studies suggest that derivatives of Boc-MA can inhibit specific enzymes, potentially leading to applications in drug design .

Case Studies and Research Findings

- Inhibition Studies :

- Cellular Assays :

- Pharmacological Applications :

Comparative Analysis

| Compound | Biological Activity | Applications |

|---|---|---|

| Boc-MA | Enzyme inhibition, peptide synthesis | Cancer therapy, drug development |

| Similar Compounds | Varies based on structure | Varies based on application |

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with a Michael addition between methyl acrylate and a methylamine derivative. Glycine methyl ester hydrochloride serves as a cost-effective precursor, reacting with methyl acrylate in methanol under basic conditions. Tributylamine (TMSOK) and 1,8-diazabicycloundec-7-ene (DBU) catalyze the conjugate addition, forming methyl 3-(methylamino)propanoate.

Critical Parameters :

Boc Protection of the Amine Intermediate

The secondary amine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). Catalytic 4-dimethylaminopyridine (DMAP) enhances acylation efficiency, yielding tert-butyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate after workup.

Optimization Insights :

-

Boc₂O Stoichiometry : A 10% excess of Boc₂O (1.1 equiv.) ensures complete protection.

-

Reaction Time : 2 hours at 25°C balances conversion and side-reaction suppression.

Alternative Route: Direct Amination and Esterification

Reductive Amination Approach

A two-step protocol involves:

-

Condensation of tert-butyl 3-oxopropanoate with methylamine under reducing conditions (NaBH₃CN).

-

Boc protection of the resultant tert-butyl 3-(methylamino)propanoate.

Advantages :

-

Avoids Michael addition limitations, such as regioselectivity challenges.

-

Higher functional group tolerance for complex substrates.

Yield Comparison :

Process Optimization and Scalability

Solvent and Temperature Effects

Methanol outperforms THF in the Michael addition phase due to superior nucleophile solubility. Elevated temperatures (65°C) reduce reaction time from 3 hours to 1 hour without compromising yield.

Workup and Purification

Post-reaction, extraction with dichloromethane (3 × 20 mL) followed by brine washing removes unreacted Boc₂O and salts. Silica gel chromatography isolates the product in >95% purity, though industrial-scale processes favor recrystallization from tert-butyl methyl ether for economic viability.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≤0.5% impurities, meeting pharmaceutical-grade standards.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing tert-butyl-protected amino acid derivatives?

- Methodological Answer: Catalysts like bis(trifluoromethanesulfonyl)imide (Tf₂NH) in dichloromethane at 0°C can enhance yields of tert-butyl esters. For example, a 76% yield was achieved for tert-butyl 3-phenylpropanoate using Tf₂NH under controlled conditions . Reaction optimization should prioritize temperature control (e.g., 0°C), solvent polarity, and catalyst loading.

Q. What purification strategies are effective for isolating tert-butyl carbamate derivatives?

- Methodological Answer: Flash column chromatography with hexane-ethyl acetate gradients (e.g., 20:1 to 10:1) effectively separates tert-butyl esters from byproducts. Silica gel columns combined with drying agents like MgSO₄ minimize residual moisture, ensuring high purity .

Q. Which analytical techniques validate the structural integrity of tert-butyl carbamate intermediates?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. For example, enantiomeric validation of Boc-protected intermediates requires chiral HPLC or optical rotation analysis, as demonstrated in the synthesis of Boc-m-Tyr-OH derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of chiral tert-butyl carbamate derivatives?

- Methodological Answer: Use chiral auxiliaries or enantioselective catalysts during key steps (e.g., esterification or amidation). For instance, (S)-configured derivatives were synthesized using Boc-protected amino acids and resolved via stereospecific reagents like LiOH in THF/H₂O mixtures .

Q. What are the decomposition pathways of tert-butyl carbamates under varying pH and temperature conditions?

- Methodological Answer: Stability studies under acidic (e.g., TFA) or basic (e.g., LiOH) conditions reveal Boc group lability. For example, tert-butyl esters stored below -20°C in inert atmospheres show prolonged stability, whereas exposure to moisture accelerates hydrolysis .

Q. How should researchers address discrepancies in reported yields for Boc-protection reactions?

- Methodological Answer: Reproducibility hinges on strict adherence to anhydrous conditions and catalyst activation. Inconsistent yields may arise from trace moisture or variable Tf₂NH activity. Replicate protocols using freshly distilled solvents and rigorously dried glassware .

Q. What strategies enable selective deprotection of tert-butoxycarbonyl (Boc) groups without affecting adjacent functional groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.